

Dimethyltrienolone vs. Trenbolone: A Comparative Analysis of Receptor Binding and Efficacy

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Compound of Interest		
Compound Name:	Dimethyltrienolone	
Cat. No.:	B12781556	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic anabolic-androgenic steroids (AAS) **Dimethyltrienolone** (RU-2420) and Trenbolone. The analysis focuses on their binding affinities to the androgen receptor (AR), in vivo efficacy as determined by anabolic and androgenic potencies, and their downstream signaling pathways. All quantitative data is supported by available experimental findings to aid researchers in understanding the distinct pharmacological profiles of these potent compounds.

Overview and Chemical Structures

Dimethyltrienolone and Trenbolone are both derivatives of nandrolone and are recognized for their high potency. **Dimethyltrienolone**, also known as 7α , 17α -dimethyltrenbolone, is a synthetic, orally active AAS that was developed for research purposes and never marketed for medical use.[1][2] It is structurally a 17α -alkylated derivative of trenbolone.[3] Trenbolone itself is a potent synthetic analogue of testosterone and has been used in veterinary medicine to promote muscle growth in livestock.[4] Unlike testosterone, Trenbolone is not a substrate for the 5α -reductase enzyme, which is responsible for its reduced androgenic effects in certain tissues.[5]

Receptor Binding Affinity



Both **Dimethyltrienolone** and Trenbolone are potent agonists of the androgen receptor.[1][6] Their high affinity for the AR is a primary determinant of their profound anabolic and androgenic effects.

Table 1: Androgen Receptor (AR) and Progesterone Receptor (PR) Binding Affinities

Compound	Receptor	Relative Binding Affinity (%)	Reference Compound
Dimethyltrienolone	AR	~180%	Testosterone[2][7]
PR	306%	Progesterone[7]	
Trenbolone	AR	~300-500%	Testosterone[6]
AR	Similar to Dihydrotestosterone (DHT)	Dihydrotestosterone[8	
PR	High Affinity	Progesterone[6]	-
Testosterone	AR	100%	Testosterone[3]
Nandrolone	AR	154%	Testosterone[3]

Dimethyltrienolone is distinguished by having one of the highest known binding affinities for the androgen receptor among all AAS.[1][7] In preclinical assays, it has demonstrated approximately 180% of the binding affinity of testosterone for the androgen receptor.[2][7] Trenbolone also exhibits a significantly high binding affinity for the AR, estimated to be three to five times that of testosterone.[6] Notably, both compounds also show a high affinity for the progesterone receptor, which may contribute to their overall biological activity.[6][7]

In Vivo Efficacy: Anabolic and Androgenic Potency

The in vivo efficacy of AAS is often characterized by their anabolic (myotrophic) and androgenic activities, typically determined using the Hershberger assay in rats. This assay measures the increase in weight of anabolic tissues (levator ani muscle) versus androgenic tissues (ventral prostate and seminal vesicles).



Table 2: Comparative Anabolic and Androgenic Potency

Compound	Anabolic Rating	Androgenic Rating	Anabolic-to- Androgenic Ratio	Notes
Dimethyltrienolon e	>10,000	>10,000	~10:1 (in assays)	Estimated to be over 100 times the potency of methyltestostero ne.[1][3]
Trenbolone	~500	~500	1:1	Estimated to be approximately five times more potent than testosterone.[4]
Testosterone	100	100	1:1	Reference androgen.
Methyltestostero ne	90-115	90-115	1:1	Reference AAS for Dimethyltrienolon e comparison.

Dimethyltrienolone is reported to be one of the most potent AAS ever developed, with an anabolic and androgenic rating estimated to be over 10,000, and in animal bioassays, it was shown to possess more than 100 times the anabolic and androgenic potency of the reference AAS methyltestosterone.[1][3] In specific assays, it has demonstrated an anabolic-to-androgenic ratio of approximately 10:1.[1] Trenbolone is also highly potent, with an estimated anabolic and androgenic rating of 500, making it about five times more potent than testosterone.[4]

Signaling Pathways

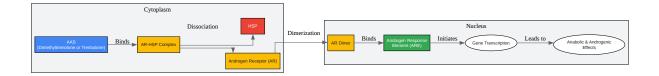
Upon binding to the androgen receptor, both **Dimethyltrienolone** and Trenbolone initiate a cascade of intracellular events leading to their anabolic and androgenic effects. The activated



AR translocates to the nucleus and modulates the transcription of target genes.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is the primary mechanism of action for both compounds.



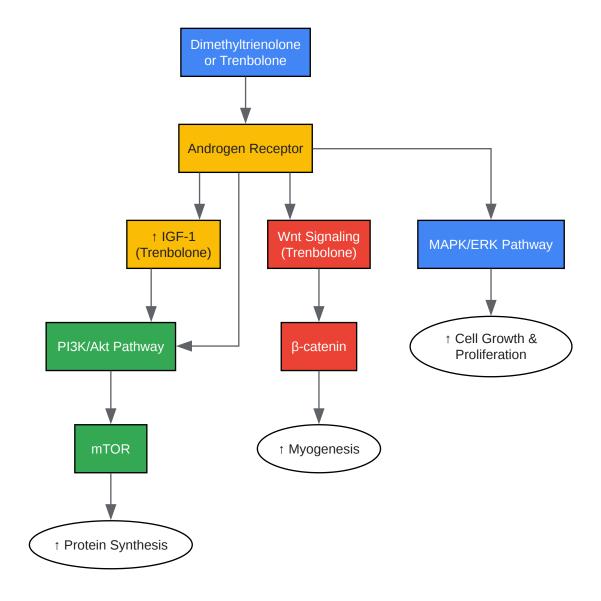
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Canonical Androgen Receptor Signaling Pathway.

Downstream Anabolic Signaling

Beyond the canonical AR pathway, androgens are known to influence other signaling cascades that contribute to muscle hypertrophy. Trenbolone has been shown to enhance myogenic differentiation by modulating the Wnt/β-catenin signaling pathway and increasing levels of Insulin-like Growth Factor 1 (IGF-1).[4][6] While specific studies on **Dimethyltrienolone**'s downstream effects are limited, as a potent androgen, it is likely to activate similar anabolic pathways, such as the Akt/mTOR and MAPK/ERK pathways, which are known to be influenced by androgens and play a crucial role in muscle protein synthesis.





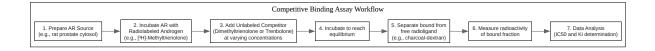
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Potential Downstream Anabolic Signaling Pathways.

Experimental Protocols Androgen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled androgen.





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Workflow for Androgen Receptor Competitive Binding Assay.

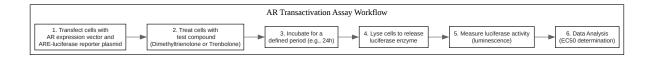
Methodology:

- Preparation of Androgen Receptor Source: A cytosolic fraction containing the androgen receptor is prepared from a suitable tissue, such as the ventral prostate of castrated male rats.
- Incubation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (Dimethyltrienolone or Trenbolone).
- Separation: After incubation to allow binding to reach equilibrium, bound and free radioligand are separated. A common method is the use of charcoal-dextran, where the charcoal adsorbs the free radioligand.
- Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the binding affinity of the compound.

Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.





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